2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide hydrochloride
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Overview
Description
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide hydrochloride is a chemical compound with a complex structure, often used in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the pyridine ring: This step involves the cyclization of suitable precursors under controlled conditions.
Introduction of the chloromethyl group: Chloromethylation is achieved using reagents like formaldehyde and hydrochloric acid.
Attachment of the methoxypropoxy group: This step involves etherification using methoxypropyl alcohol and appropriate catalysts.
Oxidation to form the 1-oxide: Oxidation is carried out using oxidizing agents such as hydrogen peroxide or peracids.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be further oxidized or reduced under specific conditions.
Hydrolysis: The ether and ester bonds can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide hydrochloride involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or replication.
Disrupting cellular processes: Leading to cell death or altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
- 4-(3-Methoxypropoxy)-3-methylpyridine 1-oxide
- 2-(Chloromethyl)-3-methylpyridine 1-oxide
Uniqueness
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Biological Activity
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide hydrochloride, also known by its CAS number 1173289-20-7, is a compound that has garnered attention due to its potential biological activities, particularly in the pharmaceutical field. This article reviews its synthesis, biological properties, and relevant case studies that highlight its applications.
The molecular formula of this compound is C11H17Cl2NO2 with a molecular weight of 266.16 g/mol. The compound features a pyridine ring substituted with chloromethyl and methoxypropoxy groups, which influence its biological interactions.
Table 1: Basic Chemical Data
Property | Value |
---|---|
Molecular Formula | C11H17Cl2NO2 |
Molecular Weight | 266.16 g/mol |
CAS Number | 1173289-20-7 |
IUPAC Name | 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine; hydrochloride |
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dimethyl-4-chloropyridine N-oxide with 3-methoxypropanol under basic conditions. The process includes acetylation and hydrolysis to yield the hydrochloride salt form, which is noted for its stability and high purity (greater than 95%) .
Biological Activity
Research indicates that compounds similar to 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine have been investigated for their pharmacological properties. Specifically, they may exhibit:
- Antimicrobial Activity : Some studies suggest that pyridine derivatives can inhibit bacterial growth and may serve as potential antimicrobial agents.
- Anticancer Properties : Preliminary investigations have indicated that similar compounds might possess cytotoxic effects against various cancer cell lines.
- Inhibition of Enzymatic Activity : There is ongoing research into the ability of these compounds to inhibit specific enzymes involved in disease pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyridine derivatives, including those structurally related to our compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .
- Cytotoxicity Assays : Research conducted on similar pyridine derivatives demonstrated varying levels of cytotoxicity against human cancer cell lines. The mechanism of action was hypothesized to involve apoptosis induction through mitochondrial pathways .
- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of these compounds highlighted their potential role in modulating biochemical pathways relevant to cancer and other diseases. The findings suggest that these compounds could be developed into lead candidates for drug design .
Properties
IUPAC Name |
2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3.ClH/c1-9-10(8-12)13(14)5-4-11(9)16-7-3-6-15-2;/h4-5H,3,6-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZGVNXBZLAFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1CCl)[O-])OCCCOC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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